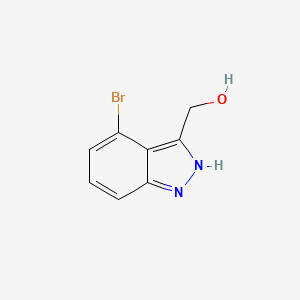

(4-Bromo-1H-indazol-3-yl)-methanol

Description

Properties

IUPAC Name |

(4-bromo-2H-indazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-5-2-1-3-6-8(5)7(4-12)11-10-6/h1-3,12H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPQKELBTSSPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)Br)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Bromo-1H-indazol-3-yl)-methanol: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of (4-Bromo-1H-indazol-3-yl)-methanol, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, outlines a robust and validated synthetic protocol from a commercially available precursor, and explores its characterization through standard analytical techniques. Furthermore, this guide delves into the compound's strategic importance as a versatile building block, discussing the reactivity of its functional groups and its potential applications in the synthesis of complex, biologically active molecules. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking both foundational knowledge and practical insights into the utility of this important scaffold.

Introduction: The Significance of the Indazole Scaffold

The indazole core is a privileged bicyclic heteroaromatic system that is a prominent feature in numerous pharmacologically active compounds.[1] Its unique structural and electronic properties allow it to act as a versatile surrogate for other aromatic systems, such as indole, in binding to biological targets. Molecules incorporating the indazole scaffold have demonstrated a wide range of therapeutic activities, including roles as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[1]

The strategic functionalization of the indazole ring is paramount to modulating the biological activity and pharmacokinetic properties of these molecules. (4-Bromo-1H-indazol-3-yl)-methanol emerges as a particularly valuable intermediate. It possesses three key points of chemical diversity:

-

The Bromo Substituent: The bromine atom at the 4-position is an ideal handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[2]

-

The Hydroxymethyl Group: The primary alcohol at the 3-position can be readily oxidized to the corresponding aldehyde, converted into various leaving groups for nucleophilic substitution, or used in esterification and etherification reactions.

-

The Indazole Nitrogen (N1): The secondary amine of the indazole ring can be alkylated or arylated to further expand the chemical space and modulate properties like solubility and metabolic stability.

This guide provides an in-depth examination of this key building block.

Physicochemical and Structural Properties

The fundamental properties of (4-Bromo-1H-indazol-3-yl)-methanol are summarized below. These data are critical for experimental design, reaction monitoring, and product characterization.

| Property | Value | Source(s) |

| CAS Number | 1220039-50-8 | |

| Molecular Formula | C₈H₇BrN₂O | [3] |

| Molecular Weight | 227.06 g/mol | [3] |

| Appearance | White Solid | |

| Purity | Typically ≥96% | |

| InChI Key | HYPQKELBTSSPIN-UHFFFAOYSA-N | |

| SMILES | OCc1nnc2c(Br)cccc21 | N/A |

Synthesis and Mechanistic Considerations

A reliable and scalable synthesis of (4-Bromo-1H-indazol-3-yl)-methanol is crucial for its utilization in research. A highly effective two-step approach involves the nitrosative rearrangement of a substituted indole followed by a selective reduction.

Step 1: Synthesis of 4-Bromo-1H-indazole-3-carbaldehyde

The conversion of an indole to an indazole-3-carbaldehyde via nitrosation is a well-established and powerful transformation.[4][5] This reaction proceeds by the treatment of the corresponding indole with sodium nitrite in a mildly acidic environment.

Causality of Experimental Choice:

-

Starting Material: 4-Bromo-1H-indole is a commercially available and logical precursor.

-

Reagent: Sodium nitrite (NaNO₂) in the presence of an acid (like acetic acid) generates nitrous acid in situ, which is the active nitrosating agent. This method is mild and avoids the use of harsher reagents.

-

Mechanism: The reaction is believed to proceed via electrophilic attack of the nitrosonium ion (NO⁺) at the electron-rich 3-position of the indole, followed by a tautomerization and rearrangement cascade that cleaves the C2-C3 bond and forms the N-N bond of the indazole ring, yielding the stable aldehyde product.

Step 2: Reduction to (4-Bromo-1H-indazol-3-yl)-methanol

The selective reduction of the aldehyde functional group in 4-Bromo-1H-indazole-3-carbaldehyde to the primary alcohol yields the target compound.

Causality of Experimental Choice:

-

Reducing Agent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent, which ensures high chemoselectivity. It will readily reduce the aldehyde while leaving the aromatic indazole core and the carbon-bromine bond intact. Harsher reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to unwanted side reactions.

-

Solvent: Protic solvents like methanol or ethanol are excellent choices for NaBH₄ reductions. They serve to both dissolve the substrate and protonate the intermediate alkoxide to yield the final alcohol product.

Experimental Workflow and Protocol

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for (4-Bromo-1H-indazol-3-yl)-methanol.

Detailed Protocol:

-

Synthesis of 4-Bromo-1H-indazole-3-carbaldehyde:

-

To a stirred solution of 4-Bromo-1H-indole (1.0 eq) in a mixture of acetic acid and water at 0-5 °C, add a solution of sodium nitrite (1.1-1.5 eq) in water dropwise, maintaining the internal temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by the slow addition of water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude material by column chromatography on silica gel to afford 4-Bromo-1H-indazole-3-carbaldehyde as a solid.

-

-

Synthesis of (4-Bromo-1H-indazol-3-yl)-methanol:

-

Dissolve 4-Bromo-1H-indazole-3-carbaldehyde (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (1.0-1.2 eq) portion-wise, ensuring the temperature remains below 15 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the resulting aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (4-Bromo-1H-indazol-3-yl)-methanol, which can be further purified by recrystallization if necessary.

-

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized (4-Bromo-1H-indazol-3-yl)-methanol is achieved through standard analytical methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different protons. In a solvent like DMSO-d₆, one would anticipate: a singlet for the two protons of the CH₂ group (approx. 4.5-5.0 ppm), signals in the aromatic region (approx. 7.0-8.0 ppm) for the three protons on the benzene portion of the indazole ring, a broad singlet for the indazole N-H proton (typically >12 ppm), and a signal for the alcohol O-H proton, which may be a triplet if coupled to the adjacent CH₂.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show eight distinct carbon signals: one for the CH₂OH carbon (approx. 55-65 ppm) and seven signals in the aromatic region, including the carbon bearing the bromine atom.

-

MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M+H]⁺ at m/z 227 and 229 in an approximate 1:1 ratio, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Applications in Research and Drug Discovery

(4-Bromo-1H-indazol-3-yl)-methanol is not an end product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled molecular elaboration.

Caption: Chemical reactivity and diversification potential of the core molecule.

-

Palladium-Catalyzed Cross-Coupling: The C4-Br bond is highly susceptible to reactions like Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig amination (coupling with amines). This allows for the direct installation of diverse functional groups and the construction of complex biaryl systems, which are common motifs in kinase inhibitors.[2]

-

Modification of the Hydroxymethyl Group:

-

Oxidation: Mild oxidation (e.g., with MnO₂) can regenerate the aldehyde, providing access to another suite of reactions such as Wittig olefination, reductive amination, or the formation of various heterocycles.[4]

-

Derivatization: The alcohol can be converted into an ether or ester, which can modulate the compound's lipophilicity and metabolic profile. It can also be converted to a leaving group (e.g., a tosylate or mesylate) to allow for nucleophilic displacement.

-

-

N-Functionalization: The indazole nitrogen can be alkylated or arylated under basic conditions. This position is often critical for tuning the pharmacokinetic properties of a drug candidate, such as solubility, cell permeability, and metabolic stability.

Conclusion

(4-Bromo-1H-indazol-3-yl)-methanol is a high-value, strategically designed chemical intermediate. Its well-defined physicochemical properties and robust synthetic accessibility make it an essential tool for medicinal chemists. The orthogonal reactivity of its bromo, hydroxymethyl, and N-H functional groups provides a powerful platform for the rapid generation of diverse compound libraries, facilitating the exploration of structure-activity relationships and accelerating the discovery of novel therapeutics based on the privileged indazole scaffold.

References

-

RSC Publishing. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

PMC (PubMed Central). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

-

PMC (PubMed Central). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

Sources

- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 3. (5-Bromo-1H-indazol-3-yl)methanol|CAS 705264-93-3 [benchchem.com]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Solubility profile of (4-Bromo-1H-indazol-3-yl)-methanol in organic solvents

An In-depth Technical Guide to the Solubility Profile of (4-Bromo-1H-indazol-3-yl)-methanol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

In the journey of a new chemical entity from laboratory synthesis to a potential therapeutic, solubility is a fundamental property that can determine success or failure.[3][4] Poor solubility can lead to challenges in handling, inconsistent reaction kinetics, difficulties in purification, and, most critically in drug development, poor absorption and bioavailability.[5][6] For a key intermediate like (4-Bromo-1H-indazol-3-yl)-methanol, understanding its solubility is paramount for:

-

Process Chemistry: Selecting appropriate solvents for reaction media, ensuring reactants are in the same phase to facilitate efficient chemical transformations.

-

Purification: Developing effective crystallization or chromatographic purification methods.

-

Formulation: For preclinical studies, ensuring the compound can be dissolved in appropriate vehicles for administration.[4]

-

High-Throughput Screening (HTS): Preparing stock solutions in solvents like dimethyl sulfoxide (DMSO) for biological assays.[7]

This guide will first deconstruct the molecular structure of (4-Bromo-1H-indazol-3-yl)-methanol to provide a theoretical solubility prediction. It will then present a detailed, authoritative protocol for the experimental determination of its thermodynamic solubility, followed by guidance on data interpretation.

Theoretical Solubility Profile: A Molecular Structure Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[9] The solubility of (4-Bromo-1H-indazol-3-yl)-methanol is governed by the interplay of its distinct structural features:

-

The Indazole Core: A bicyclic aromatic system that is relatively non-polar and capable of π-π stacking interactions.

-

The Bromo Substituent: This halogen atom increases the molecular weight and polarizability of the molecule, and its presence can enhance lipophilicity.[1]

-

The Methanol Group (-CH₂OH): This is a highly polar functional group capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (the oxygen lone pairs). This feature is expected to significantly enhance solubility in polar, protic solvents.

-

The Indazole N-H: This group can also act as a hydrogen bond donor, contributing to interactions with polar aprotic and protic solvents.

Prediction: Based on this analysis, (4-Bromo-1H-indazol-3-yl)-methanol is an amphiphilic molecule with both polar and non-polar characteristics.

-

High Solubility is expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar and non-polar regions of the molecule.[9]

-

Good to Moderate Solubility is expected in: Polar protic solvents like methanol and ethanol, due to strong hydrogen bonding interactions with the hydroxyl and N-H groups. However, as the non-polar carbon chain of the alcohol solvent increases (e.g., propanol, butanol), solubility is expected to decrease.[9]

-

Moderate Solubility is expected in: Solvents of intermediate polarity like ethyl acetate and dichloromethane.

-

Low to Negligible Solubility is expected in: Non-polar solvents such as hexane and toluene, as the energy required to break the hydrogen bonds and crystal lattice of the solid solute would not be compensated by the weak van der Waals forces with the solvent.[9]

The following diagram illustrates the key molecular features influencing solubility.

Caption: Key functional groups of the target molecule and their predicted interactions with different solvent classes.

Experimental Determination of Thermodynamic Solubility

To move from prediction to quantitative data, a rigorous experimental protocol is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[10][11] It measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium.[12]

Recommended Solvent Panel

A diverse panel of organic solvents should be selected to probe a range of polarities and intermolecular interactions.

| Solvent Class | Solvent | Polarity | Key Interactions |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Dipole-dipole, H-bond acceptor |

| Dimethylformamide (DMF) | High | Dipole-dipole, H-bond acceptor | |

| Acetonitrile | High | Dipole-dipole | |

| Polar Protic | Methanol | High | H-bonding, Dipole-dipole |

| Ethanol | High | H-bonding, Dipole-dipole | |

| Intermediate Polarity | Ethyl Acetate | Medium | Dipole-dipole |

| Dichloromethane (DCM) | Medium | Dipole-dipole | |

| Non-Polar | Toluene | Low | Dispersion forces |

| Hexane | Low | Dispersion forces |

Detailed Shake-Flask Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of (4-Bromo-1H-indazol-3-yl)-methanol in selected organic solvents at a constant temperature (e.g., 25°C).

Materials:

-

(4-Bromo-1H-indazol-3-yl)-methanol (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)[13]

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control[11]

-

Centrifuge

-

Syringe filters (0.22 or 0.45 µm, PTFE for organic solvents)

-

High-Performance Liquid Chromatography (HPLC) with UV-Vis detector or a UV-Vis spectrophotometer[10][14]

-

Analytical balance, volumetric flasks, and pipettes

Procedure:

-

Preparation: Add an excess amount of solid (4-Bromo-1H-indazol-3-yl)-methanol to a series of vials (in triplicate for each solvent). An amount sufficient to ensure a solid phase remains at equilibrium is crucial.[10]

-

Solvent Addition: Dispense a precise, known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[15] The time to reach equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle. Then, centrifuge the vials to pellet any remaining suspended solid.[15]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a syringe filter appropriate for the solvent to remove any fine particulates.[16]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.[17]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in mg/mL or mol/L.

The following diagram outlines the experimental workflow.

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Data Interpretation and Application

The quantitative solubility data obtained should be tabulated for clear comparison across the solvent panel. This data provides immediate, actionable insights for:

-

Reaction Chemistry: If the solubility in a potential reaction solvent like acetonitrile is found to be low (<10 mg/mL), a co-solvent system (e.g., with DMF or DMSO) might be necessary, or an alternative solvent should be chosen to avoid reaction rate limitations.

-

Crystallization: Solvents showing a steep solubility gradient with temperature are ideal for recrystallization.[18] For example, a solvent in which the compound is moderately soluble at high temperatures but poorly soluble at room temperature would be a good candidate.

-

Preclinical Formulation: For in vivo studies, high solubility in biocompatible co-solvents like PEG300 or DMSO is a critical starting point for developing a suitable dosing vehicle.[19]

Conclusion

While a pre-existing, comprehensive solubility profile for (4-Bromo-1H-indazol-3-yl)-methanol is not publicly documented, this guide provides the essential theoretical and practical framework for any researcher to generate this data with high confidence. By analyzing the molecule's structural components, a rational prediction of its solubility behavior can be made. This hypothesis can then be rigorously tested using the gold-standard shake-flask method, yielding quantitative data that is indispensable for the efficient use of this compound in synthesis, purification, and the early stages of drug discovery. The principles and protocols detailed herein represent a robust approach to characterizing a fundamental property of any chemical entity destined for further development.

References

A consolidated list of authoritative sources is provided below for further reading and verification.

- Vertex AI Search. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.

- LibreTexts. (2023, August 31). Solubility of Organic Compounds.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- World Health Organization. (n.d.). Annex 4.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.

- Popa, M. (2020, May 11). The Importance of Solubility for New Drug Molecules.

- Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.

- Thakuria, R. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC.

- Columbia University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Utah Tech University. (n.d.). Physical Properties of Organic Solvents.

- Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.

- CymitQuimica. (n.d.). CAS 186407-74-9: 4-Bromo (1H)Indazole.

- Royal Society of Chemistry. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- MedchemExpress.com. (n.d.). 4-Bromo-1H-indazole | Biochemical Reagent.

- Sigma-Aldrich. (n.d.). (4-Bromo-1H-indazol-3-yl)-methanol.

Sources

- 1. CAS 186407-74-9: 4-Bromo (1H)Indazole | CymitQuimica [cymitquimica.com]

- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. azolifesciences.com [azolifesciences.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmglabtech.com [bmglabtech.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. chem.ws [chem.ws]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. who.int [who.int]

- 12. sciforum.net [sciforum.net]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. improvedpharma.com [improvedpharma.com]

- 15. enamine.net [enamine.net]

- 16. researchgate.net [researchgate.net]

- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 18. crystallizationsystems.com [crystallizationsystems.com]

- 19. medchemexpress.com [medchemexpress.com]

(4-Bromo-1H-indazol-3-yl)-methanol: A Versatile Building Block for Modern Drug Discovery

Abstract

The indazole scaffold is a cornerstone of modern medicinal chemistry, renowned for its presence in numerous biologically active compounds, including several marketed drugs. This technical guide focuses on (4-Bromo-1H-indazol-3-yl)-methanol, a trifunctional building block of significant strategic value in drug discovery. Its unique architecture, featuring a reactive bromine atom, a modifiable hydroxymethyl group, and a nucleophilic indazole nitrogen, offers a triad of opportunities for molecular elaboration. This document provides an in-depth exploration of the synthesis, characterization, and diverse applications of (4-Bromo-1H-indazol-3-yl)-methanol, equipping researchers, scientists, and drug development professionals with the practical knowledge to leverage this versatile intermediate in the creation of novel therapeutics.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The Privileged Status of Indazoles

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Synthetic compounds incorporating the indazole nucleus have demonstrated potent anti-inflammatory, antimicrobial, anti-HIV, and antitumor properties.[3] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form, offering a reliable platform for drug design.[2]

Indazole-Based Drugs on the Market

The therapeutic relevance of the indazole scaffold is underscored by the number of approved drugs that feature this core structure. Notable examples include:

-

Axitinib (Inlyta®): A potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.

-

Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma.

-

Niraparib (Zejula®): A poly (ADP-ribose) polymerase (PARP) inhibitor for the treatment of ovarian, fallopian tube, and peritoneal cancers.[1]

-

Granisetron (Kytril®): A selective 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy.

These examples highlight the versatility of the indazole core in targeting diverse biological pathways.

The Strategic Advantage of (4-Bromo-1H-indazol-3-yl)-methanol

(4-Bromo-1H-indazol-3-yl)-methanol emerges as a particularly valuable building block due to its trifunctional nature, which allows for sequential and regioselective modifications:

-

C4-Bromine: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents.

-

C3-Hydroxymethyl: This group can be readily oxidized to the corresponding aldehyde for further derivatization, or it can be etherified or esterified to modulate the compound's physicochemical properties.

-

N1-Proton: The acidic proton on the indazole nitrogen provides a site for N-alkylation, allowing for the introduction of various alkyl or aryl groups, which can be crucial for modulating biological activity and pharmacokinetic properties.

This multifunctionality allows for the systematic exploration of chemical space around the indazole core, making it an ideal starting point for the generation of focused compound libraries in drug discovery campaigns.

Synthesis of (4-Bromo-1H-indazol-3-yl)-methanol

A practical and efficient synthesis of (4-Bromo-1H-indazol-3-yl)-methanol can be achieved in a two-step sequence starting from the readily available 4-bromoindole. This pathway involves the nitrosative rearrangement of the indole to form the corresponding indazole-3-carbaldehyde, followed by a selective reduction of the aldehyde to the desired alcohol.

Retrosynthetic Analysis

Step 1: Synthesis of 4-Bromo-1H-indazole-3-carbaldehyde from 4-Bromoindole

The conversion of indoles to indazole-3-carbaldehydes via nitrosation is a well-established transformation. The reaction proceeds through a multi-step pathway initiated by the electrophilic attack of a nitrosonium ion equivalent at the C3 position of the indole. The resulting nitrosoindole undergoes tautomerization and subsequent acid-catalyzed rearrangement, involving ring opening and re-closure, to yield the indazole-3-carbaldehyde. This method is particularly effective for a range of substituted indoles.

Materials:

-

4-Bromoindole

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl, 2N aqueous solution)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, prepare a solution of sodium nitrite (8.0 equivalents) in a mixture of deionized water and DMF.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a 2N aqueous solution of hydrochloric acid (2.7 equivalents) to the sodium nitrite solution while maintaining the temperature at 0 °C. Stir the resulting mixture under an inert atmosphere (e.g., argon) for 15 minutes.

-

Dissolve 4-bromoindole (1.0 equivalent) in DMF.

-

Using a syringe pump, add the solution of 4-bromoindole to the nitrosating mixture at 0 °C over a period of 2 hours.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then heat to 50 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x volume).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford 4-bromo-1H-indazole-3-carbaldehyde.

Step 2: Reduction to (4-Bromo-1H-indazol-3-yl)-methanol

Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation.[4][5] It is a mild and selective reagent that will readily reduce the aldehyde to the primary alcohol without affecting the aromatic bromo-indazole core. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but are less convenient to handle and may lead to side reactions.

Materials:

-

4-Bromo-1H-indazole-3-carbaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Brine

Procedure:

-

Dissolve 4-bromo-1H-indazole-3-carbaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.2-1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-Bromo-1H-indazol-3-yl)-methanol, which can be further purified by recrystallization or column chromatography if necessary.

Physicochemical Properties and Characterization

Table 1: Physicochemical Properties of (4-Bromo-1H-indazol-3-yl)-methanol

| Property | Value |

| Molecular Formula | C₈H₇BrN₂O |

| Molecular Weight | 227.06 g/mol |

| Appearance | White to off-white solid[2] |

| CAS Number | 1220039-50-8[2] |

| Purity | Typically >96%[2] |

Spectroscopic Characterization

Disclaimer: The following NMR data are predicted based on analogous compounds and should be confirmed by experimental analysis.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | NH |

| ~7.65 | d | 1H | Ar-H |

| ~7.40 | t | 1H | Ar-H |

| ~7.25 | d | 1H | Ar-H |

| ~5.50 | t | 1H | CH ₂OH |

| ~4.80 | d | 2H | CH ₂OH |

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C3 |

| ~140.0 | C7a |

| ~128.0 | C6 |

| ~124.0 | C5 |

| ~122.0 | C7 |

| ~115.0 | C3a |

| ~110.0 | C4 |

| ~55.0 | C H₂OH |

-

Calculated Exact Mass: 225.9793 (for C₈H₇⁷⁹BrN₂O) and 227.9772 (for C₈H₇⁸¹BrN₂O)

-

Expected [M+H]⁺: 226.9871 and 228.9851

Applications in Drug Discovery: A Practical Guide

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The bromine atom at the C4 position is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6]

Sources

The Strategic Synthesis and Untapped Potential of 3-Hydroxymethyl-4-bromoindazole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets. Notably, indazole derivatives have been successfully developed as kinase inhibitors, demonstrating significant anti-cancer activity both in vitro and in vivo.[1][3] Marketed drugs such as pazopanib, a multi-kinase inhibitor, and entrectinib, a TRK/ROS1/ALK inhibitor, feature the indazole core, underscoring its therapeutic relevance.[3]

This technical guide provides a comprehensive overview of a specific, yet underexplored, class of indazole derivatives: those bearing a hydroxymethyl group at the 3-position and a bromine atom at the 4-position. The strategic placement of these functional groups offers a unique combination of features for further chemical elaboration and targeted biological activity. The 4-bromo substituent provides a handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the 3-hydroxymethyl group can participate in hydrogen bonding interactions within a target's active site and serve as a point for derivatization through etherification or esterification.

This document will delve into the plausible synthetic pathways for constructing the 3-hydroxymethyl-4-bromoindazole core, explore its chemical reactivity for the generation of derivative libraries, and discuss its potential applications in drug discovery, particularly in the realm of kinase inhibition. While direct literature on the biological activity of this specific scaffold is nascent, we will draw parallels from structurally related indazole derivatives to infer potential targets and guide future research endeavors.

Chemical Synthesis of the 3-Hydroxymethyl-4-bromoindazole Core

The synthesis of the core molecule, (4-Bromo-1H-indazol-3-yl)-methanol (CAS Number: 1220039-50-8), can be approached through a multi-step sequence, leveraging established methodologies for indazole synthesis and functionalization.[4][5] A logical and efficient synthetic strategy involves the initial construction of a 4-bromo-1H-indazole intermediate, followed by the introduction of a functional group at the C3 position that can be readily converted to a hydroxymethyl group.

Plausible Synthetic Pathway

A robust and scalable synthetic route can be envisioned as follows:

Figure 1: A plausible synthetic workflow for the preparation of (4-Bromo-1H-indazol-3-yl)-methanol.

Step-by-Step Experimental Protocol (Postulated)

The following is a postulated, step-by-step protocol based on established chemical transformations for similar heterocyclic systems. Researchers should optimize these conditions for safety and efficiency.

Step 1: Acetylation of 2-Methyl-3-bromoaniline

-

Dissolve 2-methyl-3-bromoaniline in a suitable aprotic solvent (e.g., dichloromethane or toluene).

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until completion.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-methyl-3-bromophenyl)acetamide.

Step 2: Diazotization and Cyclization to form 1-(4-Bromo-1H-indazol-1-yl)ethanone

-

Dissolve the N-(2-methyl-3-bromophenyl)acetamide in a suitable solvent such as toluene or acetic acid.

-

Add a diazotizing agent, such as isoamyl nitrite (2-3 equivalents), at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(4-Bromo-1H-indazol-1-yl)ethanone.

Step 3: Deacetylation to 4-Bromo-1H-indazole

-

Dissolve the 1-(4-Bromo-1H-indazol-1-yl)ethanone in a mixture of methanol and water.

-

Add a base such as sodium hydroxide or potassium carbonate.

-

Heat the mixture to reflux for 2-4 hours until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and neutralize with a suitable acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 4-Bromo-1H-indazole.

Step 4: C3-Formylation to 4-Bromo-1H-indazole-3-carbaldehyde

-

Cool a solution of dimethylformamide (DMF) in a suitable solvent like dichloromethane to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.

-

Add a solution of 4-Bromo-1H-indazole in DMF to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours.

-

Cool the reaction and quench by pouring it onto ice, followed by neutralization with a base.

-

Extract the product with an organic solvent, dry, and purify by column chromatography to yield 4-Bromo-1H-indazole-3-carbaldehyde.

Step 5: Reduction to (4-Bromo-1H-indazol-3-yl)-methanol

-

Dissolve 4-Bromo-1H-indazole-3-carbaldehyde in a protic solvent like methanol or ethanol.

-

Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.

-

Stir the reaction at room temperature for 1-2 hours until complete.

-

Quench the reaction with water and remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers and concentrate to give the final product, (4-Bromo-1H-indazol-3-yl)-methanol, which can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Derivatization

The 3-hydroxymethyl-4-bromoindazole scaffold offers two primary points for chemical diversification, enabling the creation of a focused library of compounds for structure-activity relationship (SAR) studies.

Reactions at the 3-Hydroxymethyl Group

The primary alcohol at the C3 position can undergo standard transformations to introduce a variety of functionalities.

-

Etherification: Reaction with alkyl halides or tosylates in the presence of a base (e.g., NaH) can yield a series of ethers.

-

Esterification: Acylation with acid chlorides or anhydrides, or coupling with carboxylic acids using standard coupling agents (e.g., EDC/HOBt), will produce a range of esters.

Reactions at the 4-Bromo Position

The bromine atom on the benzene ring is a versatile handle for transition metal-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the introduction of a wide array of aryl and heteroaryl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes under palladium/copper catalysis can introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides access to a variety of N-arylated derivatives.

Figure 2: Key derivatization strategies for the 3-hydroxymethyl-4-bromoindazole scaffold.

Potential Biological Applications and Structure-Activity Relationships

While specific biological data for 3-hydroxymethyl-4-bromoindazole derivatives is not yet prevalent in the public domain, the broader class of indazoles, particularly those with substitutions at the 3, 4, 5, and 6 positions, has been extensively explored as potent inhibitors of various protein kinases.[6][7]

Hypothesized Kinase Targets

Based on the SAR of known indazole-based kinase inhibitors, the 3-hydroxymethyl-4-bromoindazole scaffold could potentially target kinases such as:

-

Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, overexpressed in several cancers.[7]

-

FMS-like Tyrosine Kinase 3 (FLT3): Often mutated in acute myeloid leukemia.[6]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Implicated in various cancers.[6]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key target in angiogenesis.

Postulated Structure-Activity Relationship (SAR)

A systematic exploration of the chemical space around the 3-hydroxymethyl-4-bromoindazole core is crucial for identifying potent and selective inhibitors.

| Position | Modification | Rationale |

| C3 | Etherification (small alkyl chains) | Explore steric tolerance and potential for additional hydrophobic interactions in the active site. |

| C3 | Esterification (aromatic, heteroaromatic) | Introduce additional π-stacking or hydrogen bonding opportunities. |

| C4 | Aryl/Heteroaryl (via Suzuki coupling) | Modulate solubility, ADME properties, and explore interactions with the solvent-exposed region of the kinase. |

| N1 | Alkylation/Arylation | Can influence the orientation of the indazole core within the ATP-binding pocket and impact selectivity. |

Table 1: Postulated Structure-Activity Relationship for 3-Hydroxymethyl-4-bromoindazole Derivatives.

Conclusion and Future Directions

The 3-hydroxymethyl-4-bromoindazole scaffold represents a promising starting point for the development of novel kinase inhibitors and other targeted therapeutics. Its synthetic accessibility and the presence of two distinct functional handles for derivatization provide a solid foundation for the generation of diverse chemical libraries. While the biological potential of this specific scaffold remains to be fully elucidated, the extensive body of research on related indazole derivatives strongly suggests its utility in drug discovery.

Future research should focus on the systematic synthesis and biological evaluation of a library of 3-hydroxymethyl-4-bromoindazole derivatives. High-throughput screening against a panel of kinases, followed by detailed SAR studies, will be instrumental in identifying lead compounds for further optimization. The insights gained from such studies will not only advance our understanding of the therapeutic potential of this novel scaffold but also contribute to the broader field of medicinal chemistry.

References

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021.

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central. 2021.

-

Indazole synthesis. Organic Chemistry Portal.

-

Preparation method of 4-bromo-5-methyl-1H-indazole. Google Patents.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. 2018.

-

(4-Bromo-1H-indazol-3-yl)-methanol. Sigma-Aldrich.

-

Methyl 4-bromo-1H-indazole-3-carboxylate. J&K Scientific.

-

An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. 2012.

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PubMed Central. 2023.

Sources

- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (4-Bromo-1H-indazol-3-yl)-methanol | 1220039-50-8 [sigmaaldrich.com]

- 5. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 6. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacophore features of (4-Bromo-1H-indazol-3-yl)-methanol

Technical Whitepaper: Pharmacophore Mapping & Structural Dynamics of (4-Bromo-1H-indazol-3-yl)-methanol

Executive Summary

(4-Bromo-1H-indazol-3-yl)-methanol represents a high-value "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Unlike fully elaborated drug candidates, this molecule serves as a versatile hinge-binding fragment with a specific vector for halogen bonding. Its utility lies in the unique electronic interplay between the electron-rich indazole core (a bioisostere of the adenine ring in ATP) and the electron-deficient "sigma hole" of the C4-bromine substituent. This guide dissects the pharmacophore features, synthetic pathways, and validation protocols required to utilize this scaffold in kinase and enzyme inhibitor design.

Part 1: Molecular Architecture & Physicochemical Profile

To effectively deploy this scaffold, one must first understand its intrinsic properties. The molecule balances lipophilicity (facilitated by the bromine) with aqueous solubility (facilitated by the hydroxymethyl group), making it an ideal "seed" for fragment growing strategies.

Table 1: Physicochemical Properties

| Property | Value | Structural Significance |

| Molecular Weight | 227.06 g/mol | Ideal for FBDD (Rule of 3 compliant). |

| H-Bond Donors | 2 (N1-H, O-H) | Critical for Hinge Binding (Glu/Asp residues). |

| H-Bond Acceptors | 2 (N2, O) | Critical for Hinge Binding (Backbone NH). |

| cLogP | ~1.9 - 2.3 | Moderate lipophilicity ensures membrane permeability. |

| Topological Polar Surface Area | 49.0 Ų | Well within the range for CNS and peripheral exposure. |

| Rotatable Bonds | 1 (C3-CH2OH) | Low entropic penalty upon binding. |

Part 2: Pharmacophore Feature Analysis

The efficacy of (4-Bromo-1H-indazol-3-yl)-methanol is driven by four distinct pharmacophoric vectors.

The Hinge-Binding Motif (N1-H / N2)

The 1H-indazole core is a canonical ATP-mimetic.

-

Mechanism: The N1-H acts as a hydrogen bond donor to the carbonyl oxygen of the "gatekeeper+1" residue in the kinase hinge region. The N2 nitrogen acts as an acceptor for the backbone NH of the "gatekeeper+3" residue.

-

Structural Insight: This bidentate binding mode anchors the fragment, orienting the C3 and C4 substituents into the binding pocket.

The C4-Bromo "Sigma Hole" (Halogen Bonding)

The 4-bromo substituent is not merely a hydrophobic bulk; it is an electronic warhead.

-

Mechanism: The electron-withdrawing nature of the indazole ring creates a region of positive electrostatic potential on the distal tip of the bromine atom, known as the Sigma Hole .

-

Interaction: This permits a linear Halogen Bond (X-bond) with Lewis bases (e.g., carbonyl oxygens of the protein backbone or carboxylate side chains like Asp/Glu).

-

Selectivity: Because X-bonds are highly directional (160°–180° angle), the C4-Br can discriminate between targets based on the precise geometry of the pocket, offering selectivity over purely hydrophobic interactions.

The C3-Hydroxymethyl "Anchor & Grow" Point

-

Mechanism: The primary alcohol is a dual donor/acceptor. In the fragment state, it often solvates the pocket or binds to conserved waters.

-

Synthetic Utility: In FBDD, this group is the "exit vector." It is readily oxidized to an aldehyde (for reductive amination) or converted to a leaving group to attach solubilizing tails that reach the solvent front.

The Hydrophobic Shield (Aromatic System)

The fused benzene ring participates in

Part 3: Visualization of Structural Logic

The following diagram illustrates the pharmacophore map and the logical flow of utilizing this fragment in a screening campaign.

Figure 1: Pharmacophore interaction map detailing the specific binding modalities of the 4-bromo-indazole scaffold against a theoretical protein target.

Part 4: Synthetic & Experimental Protocols

To validate this pharmacophore, reproducible synthesis and binding assays are required.

Protocol A: Synthesis of (4-Bromo-1H-indazol-3-yl)-methanol

Rationale: Direct lithiation is difficult due to the acidic N-H. A reduction strategy from the ester is most robust.

-

Starting Material: Methyl 4-bromo-1H-indazole-3-carboxylate (commercially available or synthesized via isatin ring expansion).

-

Reagents: Lithium Aluminum Hydride (LAH) or Diisobutylaluminum hydride (DIBAL-H), dry THF.

-

Step-by-Step:

-

Inertion: Flame-dry a 100 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of the ester in anhydrous THF (10 mL). Cool to 0°C.

-

Reduction: Add 2.5 eq of LAH (1M in THF) dropwise over 15 minutes. Caution: Exothermic gas evolution.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Quench: Cool to 0°C. Perform Fieser quench (Add

mL water, -

Isolation: Filter the aluminum salts through a Celite pad. Concentrate the filtrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or flash chromatography (DCM:MeOH 95:5).

-

Yield: Expect 85-92% as a white solid.

-

Protocol B: Validation via STD-NMR (Saturation Transfer Difference)

Rationale: X-ray crystallography is resource-intensive. STD-NMR is the gold standard for validating fragment binding in solution.

-

Sample Prep: Prepare 500

L of sample in-

Protein Concentration: 10

M. -

Ligand Concentration: 500

M (50:1 excess).

-

-

Pulse Sequence: Use a standard STD sequence with a train of Gaussian pulses for saturation.

-

On-Resonance: Irradiation at -0.5 ppm (protein methyls).

-

Off-Resonance: Irradiation at 30 ppm (control).

-

-

Acquisition:

-

Record 1D

H spectra. -

Subtract On-Resonance from Off-Resonance.

-

-

Analysis:

-

Signals from the scaffold that appear in the difference spectrum indicate binding.

-

Specific Insight: If the H5/H6/H7 protons of the indazole show strong STD signals, but the methanol protons are weak, the core is buried while the alcohol is solvent-exposed (validating the "Anchor" hypothesis).

-

Part 5: Computational Docking Workflow

Before physical screening, computational validation of the "Sigma Hole" is recommended.

Workflow Diagram:

Figure 2: Computational workflow emphasizing the Quantum Mechanical (QM) treatment of the bromine atom to correctly model halogen bonding.

Critical Modeling Note: Standard molecular mechanics force fields (e.g., OPLS_2005) often treat halogens as uniform negative spheres. You must use a force field that accounts for the anisotropic charge distribution (e.g., OPLS3e or specific "extra point" definitions) to correctly predict the binding of the 4-bromo substituent.

References

-

Indazole Scaffolds in Kinase Inhibition

-

Halogen Bonding in Drug Design

- Title: Halogen bonding in drug discovery: an overview.

- Source: Future Medicinal Chemistry, 2010.

-

URL:[Link]

-

Fragment-Based Discovery (Indazole Case Study)

-

Synthesis of Indazole Intermediates

- Title: Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine (Analogous Chemistry).

- Source: MDPI / ChemRxiv, 2024.

-

URL:[Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 2. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Oxidation of (4-Bromo-1H-indazol-3-yl)-methanol to 4-bromoindazole-3-carbaldehyde

Application Note & Protocol

Topic: Selective

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of 3-formylindazoles, such as 4-bromoindazole-3-carbaldehyde, represents a critical step in the development of novel therapeutics, particularly kinase inhibitors.[1] These aldehydes are versatile intermediates, readily transformed into a diverse array of functional groups essential for structure-activity relationship (SAR) studies.[1][2] This document provides a comprehensive guide to the selective oxidation of (4-Bromo-1H-indazol-3-yl)-methanol to its corresponding aldehyde. We present a comparative analysis of common oxidation methodologies and deliver a detailed, field-proven protocol using activated manganese dioxide (MnO₂), a reagent prized for its selectivity for benzylic and heterocyclic alcohols.[3][4]

Introduction: The Strategic Importance of 4-Bromoindazole-3-carbaldehyde

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of indole and enabling potent interactions with biological targets through hydrogen bonding.[1][5] Derivatives of indazole-3-carboxaldehyde are key precursors for synthesizing compounds with significant pharmacological activities, including anti-inflammatory and anti-cancer properties.[6][7][8] The bromine atom at the 4-position of the indazole ring provides a valuable synthetic handle for further diversification via cross-coupling reactions, allowing for extensive exploration of the chemical space around the core scaffold.

The selective oxidation of the primary alcohol, (4-Bromo-1H-indazol-3-yl)-methanol, to the aldehyde is a non-trivial transformation. The challenge lies in preventing over-oxidation to the corresponding carboxylic acid while preserving the sensitive heterocyclic ring system.[9] This necessitates the use of mild and selective oxidizing agents.

Comparative Analysis of Oxidation Strategies

The choice of an oxidizing agent is paramount and depends on substrate sensitivity, scale, cost, and safety considerations. Below is a comparative analysis of three robust methods suitable for this transformation.

| Method | Reagent(s) | Typical Temp. | Advantages | Disadvantages |

| Manganese Dioxide Oxidation | Activated MnO₂ | Room Temp. | Excellent selectivity for benzylic/allylic alcohols[10][11]; Heterogeneous (easy workup via filtration)[12]; Mild conditions; Cost-effective. | Requires a large stoichiometric excess (5-10 equiv.)[10][13]; Reactivity is highly dependent on the activation method[12]; Can sometimes stall before completion.[14] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temp. | Very mild, neutral conditions[15][16]; High chemoselectivity and functional group tolerance[17]; Fast reaction times (typically 0.5-4 hours).[17][18] | Reagent is expensive and potentially explosive, requiring careful handling[17]; Poor atom economy. |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C | Exceptionally mild, avoiding over-oxidation[9]; High yields and broad substrate scope[9][19]; Tolerates acid-sensitive functional groups. | Requires cryogenic temperatures; Generates foul-smelling dimethyl sulfide byproduct[19]; Rigorously anhydrous conditions are necessary. |

For this specific application, Manganese Dioxide (MnO₂) Oxidation is recommended as the primary method due to its operational simplicity, cost-effectiveness, and excellent selectivity for the benzylic-type alcohol on the indazole ring, minimizing the risk of side reactions.

Mechanistic Insight: The Role of Activated MnO₂

The oxidation of alcohols by MnO₂ is a heterogeneous reaction that occurs on the surface of the solid reagent.[13] The mechanism is believed to proceed via a radical pathway.[10][13]

-

Adsorption: The alcohol substrate adsorbs onto the surface of the activated MnO₂.

-

Intermediate Formation: A manganese ester intermediate is formed.

-

Homolytic Cleavage: A C-H bond on the carbon bearing the hydroxyl group undergoes homolytic cleavage, forming a resonance-stabilized radical. This step involves the reduction of Mn(IV) to Mn(III).[10]

-

Product Formation: Subsequent electron transfer and proton loss yield the aldehyde product, which desorbs from the surface, regenerating the catalyst site and producing Mn(II) oxides.

The reactivity of MnO₂ is critically dependent on its method of preparation and activation, which influences its surface area and crystalline structure.[12][20] Commercially available "activated" MnO₂ is typically prepared by the reduction of potassium permanganate and is suitable for most applications.[12]

Detailed Experimental Protocol: MnO₂ Oxidation

This protocol describes the selective oxidation of (4-Bromo-1H-indazol-3-yl)-methanol to 4-bromoindazole-3-carbaldehyde on a laboratory scale.

Materials and Equipment

-

Starting Material: (4-Bromo-1H-indazol-3-yl)-methanol (1.0 equiv.)

-

Reagent: Activated Manganese Dioxide (MnO₂) (10.0 equiv. by weight)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Equipment: Round-bottom flask, magnetic stirrer and stir bar, TLC plates (silica gel), Celite®, sintered glass funnel, rotary evaporator, silica gel for column chromatography.

Pre-Reaction Preparation

-

Activation of MnO₂: Although commercially activated MnO₂ is effective, optimal results are achieved with freshly activated material. Dry the required amount of MnO₂ in an oven at 120 °C overnight to remove adsorbed water, which can deactivate the reagent.[14]

-

Inert Atmosphere: While not strictly required, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions with atmospheric moisture and oxygen.

Step-by-Step Procedure

-

Dissolution: To a round-bottom flask, add (4-Bromo-1H-indazol-3-yl)-methanol (1.0 equiv). Dissolve the alcohol in anhydrous dichloromethane (approx. 20 mL per gram of starting material).

-

Reagent Addition: To the stirred solution, add the activated manganese dioxide (10.0 equiv. by weight) in one portion at room temperature. The mixture will form a black suspension.

-

Reaction: Stir the suspension vigorously at room temperature. Vigorous stirring is crucial to ensure maximum contact between the dissolved alcohol and the heterogeneous oxidant.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The product, 4-bromoindazole-3-carbaldehyde, will have a higher Rf value than the starting alcohol. The reaction is typically complete within 12-24 hours. If the reaction stalls, adding activated molecular sieves can help remove the water produced during the reaction and drive it to completion.[14]

-

Workup - Filtration: Once the starting material is consumed, dilute the reaction mixture with additional DCM. Set up a filtration apparatus with a pad of Celite® (approx. 2-3 cm thick) in a sintered glass funnel. Filter the reaction mixture through the Celite® pad to remove the solid MnO₂ and its byproducts.

-

Washing: Wash the filter cake thoroughly with several portions of DCM followed by a more polar solvent like ethyl acetate to ensure complete recovery of the product, which may adsorb to the manganese solids.[14]

-

Concentration: Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude 4-bromoindazole-3-carbaldehyde can be purified by silica gel column chromatography.

-

Eluent System: A gradient of ethyl acetate in hexanes is typically effective.

-

Fraction Collection: Collect fractions and analyze by TLC to isolate the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 4-bromoindazole-3-carbaldehyde as a solid.

Experimental Workflow Diagram

Caption: Workflow for the selective oxidation using activated MnO₂.

Troubleshooting

-

Incomplete Reaction: If the reaction stalls, ensure the MnO₂ was properly activated (dried). Adding freshly activated MnO₂ or activated molecular sieves can help push the reaction to completion.[14]

-

Low Yield: The product may be adsorbed onto the MnO₂/Celite® filter cake. Ensure thorough washing of the cake with a sequence of solvents (e.g., DCM followed by ethyl acetate) during filtration.[14]

-

Over-oxidation: While unlikely with MnO₂, if the corresponding carboxylic acid is observed, it may indicate a highly reactive batch of MnO₂ or prolonged reaction times. Consider reducing the reaction time or the amount of oxidant.

References

- Benchchem.

- Grokipedia.

- ACS Publications. Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies | Accounts of Chemical Research.

- Wordpress. Manganese Dioxide, MnO2.

- YouTube. Manganese Dioxide (MnO2)

- Benchchem. A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.

- Organic Reactions.

- Wikipedia.

- Organic Chemistry Portal.

- AUB ScholarWorks.

- Reddit.

- Merck Millipore. Dess–Martin Periodinane.

- ResearchGate. Oxidation of heterocyclic compounds by manganese dioxide | Request PDF.

- Chem-Impex. 5-Bromo-1H-indazole-3-carbaldehyde.

- Wikipedia.

- Semantic Scholar. Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide.

- Organic Chemistry Portal.

- Tokyo Chemical Industry Co., Ltd.

- Chem-Impex. 6-Bromo-1H-indazole-3-carbaldehyde.

- Guidechem. How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ.

- PMC.

- MDPI. Pd(PPh3)

- ResearchGate.

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. researchgate.net [researchgate.net]

- 9. grokipedia.com [grokipedia.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 14. reddit.com [reddit.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Dess-Martin Oxidation [organic-chemistry.org]

- 19. Swern oxidation - Wikipedia [en.wikipedia.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Suzuki-Miyaura Coupling of (4-Bromo-1H-indazol-3-yl)-methanol

This Application Note is designed for medicinal chemists and process development scientists working with (4-Bromo-1H-indazol-3-yl)-methanol . This scaffold is a privileged intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, FGFR) and other bioactive heterocycles.

The presence of the C4-bromide (peri-position to the C3-substituent) and the amphoteric nature (free NH and free OH) presents specific solubility and reactivity challenges that distinguish it from standard halo-indazoles.

Executive Summary & Strategic Analysis

Molecule: (4-Bromo-1H-indazol-3-yl)-methanol CAS: (Hypothetical/Analogous) | MW: 227.06 Key Reactivity Features:

-

Steric Crowding (The "Peri" Effect): The C4-bromo substituent is sterically compressed by the C3-hydroxymethyl group. This can slow down the oxidative addition step compared to C5, C6, or C7 isomers.

-

Acidic Protons: The Indazole N1-H (

) and the primary alcohol ( -

Coordination: The free N2 nitrogen can act as a ligand, potentially poisoning the Palladium catalyst if not properly solvated or if the catalyst loading is too low.

Decision Matrix: Protected vs. Unprotected

| Feature | Route A: Direct Coupling (Unprotected) | Route B: Protection Strategy (Recommended) |

| Scope | Rapid analoging (Medicinal Chemistry) | Process scale-up; Low-reactivity boronic acids |

| Pros | No protection/deprotection steps; Atom economical. | Higher yields; Easier purification (lipophilic); Prevents catalyst poisoning. |

| Cons | Poor solubility in non-polar solvents; Difficult chromatography; Potential N-arylation side-products. | Adds 2 synthetic steps; Lower overall throughput time. |

| Rec. | Use for highly reactive boronic acids. | Use for hindered/unstable boronic acids. |

Experimental Workflow Diagram

The following logic flow illustrates the critical decision points for processing this substrate.

Figure 1: Strategic workflow for coupling 4-bromo-3-hydroxymethyl-indazole.

Detailed Protocols

Protocol A: Direct Coupling (Unprotected)

Best for: Rapid library synthesis where the boronic acid is electron-rich and water-tolerant.

Rationale: The free hydroxyl and indazole NH require a polar solvent system. 1,4-Dioxane/Water is superior to DMF here because it allows for easier workup (dioxane forms an azeotrope with water) and generally provides cleaner profiles for indazoles.

Reagents:

-

Substrate: 1.0 equiv.

-

Boronic Acid/Pinacol Ester: 1.2 – 1.5 equiv.

-

Catalyst: Pd(dppf)Cl2[1][2]·CH2Cl2 (5-10 mol%). Why? The ferrocenyl ligand is robust and resists dehalogenation, a common side reaction with electron-rich heterocycles.

-

Base: K2CO3 (3.0 equiv) or Cs2CO3 (2.0 equiv).

-

Solvent: 1,4-Dioxane : Water (4:1 ratio).

Step-by-Step:

-

Charge: To a microwave vial or round-bottom flask, add (4-Bromo-1H-indazol-3-yl)-methanol (1.0 equiv), Boronic acid (1.2 equiv), and Base (3.0 equiv).

-

Solvate: Add Dioxane/Water (4:1) to reach a concentration of 0.1 M.

-

Degas: Sparge with Argon or Nitrogen for 5–10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the alcohol.

-

Catalyst: Add Pd(dppf)Cl2[1][2]·CH2Cl2 (0.05 equiv) quickly under inert flow. Cap immediately.

-

React: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

-

Workup: Dilute with EtOAc. Wash with water (x2) and brine. The product will likely be in the organic layer, but if it is very polar, check the aqueous layer.

-

Purification: Flash chromatography (DCM/MeOH gradient, typically 0–10% MeOH).

Protocol B: Protected Route (N-THP Protection)

Best for: Scale-up (>1g), low-reactivity coupling partners, or when lipophilicity is needed for purification.

Rationale: Protecting the N1-position with a Tetrahydropyranyl (THP) group masks the acidic proton and increases solubility in non-polar solvents like Toluene. The primary alcohol is generally left unprotected as it is less nucleophilic than the nitrogen, but if side reactions occur, it can be silylated (TBS).

Step 1: N-Protection

-

Suspend starting material in DCM or THF (0.2 M).

-

Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) and p-Toluenesulfonic acid (pTsOH) (0.1 equiv).

-

Stir at RT for 4–16 hours. The suspension should clear as the lipophilic THP-protected product forms.

-

Quench with sat. NaHCO3, extract with DCM, and concentrate. Note: Regioisomers (N1 vs N2 protection) may form. N1 is usually thermodynamic and major. For Suzuki coupling, the mixture is often carried forward as the isomers converge upon deprotection.

Step 2: Suzuki Coupling (Protected)

-

Catalyst: Pd(dtbpf)Cl2 or XPhos Pd G2 (2–5 mol%). Why? These bulky, electron-rich ligands facilitate oxidative addition into the sterically hindered C4-position.

-

Base: K3PO4 (2.0 equiv).

-

Solvent: Toluene : Water (10:1) or THF : Water.[3]

-

Condition: Heat at 80–100°C for 2–6 hours.

-

Workup: Standard EtOAc extraction.

Step 3: Deprotection

-

Dissolve the coupled product in MeOH .

-

Add HCl (4M in Dioxane) or concentrated aqueous HCl (catalytic amount often suffices, but stoichiometric is faster).

-

Stir at RT or 40°C until TLC shows loss of the THP group (usually < 2 hours).

-

Neutralize and isolate.

Optimization & Troubleshooting Guide

Catalyst Screening Table

If the standard Pd(dppf)Cl2 conditions fail, utilize this screen:

| Catalyst System | Ligand Type | Application |

| Pd(dppf)Cl2 | Bidentate (Ferrocene) | Standard. Robust, general purpose. |

| Pd(PPh3)4 | Monodentate | Legacy. Use only if dppf fails; strictly requires O2-free conditions. |

| XPhos Pd G2 | Buchwald Pre-catalyst | Steric Challenge. Use if the boronic acid is ortho-substituted. |

| Pd(dtbpf)Cl2 | Bidentate (Bulky) | High Activity. Excellent for heteroaryl chlorides/bromides. |

Common Failure Modes

-

Protodeboronation (Boronic acid loses B(OH)2):

-

Dehalogenation (Product is Indazole-methanol):

-

N-Arylation (Chan-Lam side reaction):

References

-

Regioselective Bromination and Coupling of Indazoles

-

Microwave Assisted Coupling of 3-Bromoindazoles

-

General Suzuki-Miyaura Guide

- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.

- Source: Yoneda Labs.

- Context: General mechanistic insights and troubleshooting for Pd-c

-

URL:[Link]

Sources

- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Scalable Synthesis of (4-Bromo-1H-indazol-3-yl)-methanol: An Application Note and Protocol for Pharmaceutical Research and Development

Abstract

(4-Bromo-1H-indazol-3-yl)-methanol is a key building block in the synthesis of numerous pharmacologically active compounds, particularly kinase inhibitors. Its structural motif is prevalent in a variety of therapeutic agents, making its efficient and scalable synthesis a critical aspect of drug discovery and development. This guide provides a detailed, two-step synthetic route from commercially available 4-bromoindole, focusing on scalability, reproducibility, and safety. The protocols are designed for researchers, chemists, and process development scientists in the pharmaceutical industry, offering not just a series of steps, but a rationale behind the chosen methodologies to ensure robust and successful implementation.

Introduction

The indazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic indole in biological systems while offering unique hydrogen bonding capabilities that can enhance target affinity and selectivity. This has led to the successful development of several indazole-containing drugs. The functionalization of the indazole ring, particularly at the 3-position, is a common strategy for modulating biological activity. (4-Bromo-1H-indazol-3-yl)-methanol serves as a versatile intermediate, allowing for further elaboration into a diverse range of derivatives.

This document outlines a scalable and efficient synthesis of (4-Bromo-1H-indazol-3-yl)-methanol, proceeding through the formation of 4-Bromo-1H-indazole-3-carbaldehyde via a refined nitrosation of 4-bromoindole, followed by a selective reduction to the desired alcohol. The methodologies presented are optimized for yield, purity, and operational simplicity, making them suitable for multi-gram to kilogram-scale production.

Overall Synthetic Scheme

The synthesis is a two-step process starting from 4-bromoindole: